1-[4-(4-Chloro-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
CAS No.: 942666-85-5
Cat. No.: VC21532800
Molecular Formula: C15H21ClN2O4S
Molecular Weight: 360.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942666-85-5 |
|---|---|
| Molecular Formula | C15H21ClN2O4S |
| Molecular Weight | 360.9g/mol |
| IUPAC Name | 1-[4-(4-chloro-3-propoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C15H21ClN2O4S/c1-3-10-22-15-11-13(4-5-14(15)16)23(20,21)18-8-6-17(7-9-18)12(2)19/h4-5,11H,3,6-10H2,1-2H3 |
| Standard InChI Key | PJIKKDHTDIPSTE-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Cl |
| Canonical SMILES | CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Cl |
Introduction
The compound 1-[4-(4-Chloro-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic organic molecule that features a piperazine ring substituted with a 4-chloro-3-propoxybenzenesulfonyl group and a chloroacetyl group. This structure suggests potential applications in pharmaceutical research due to its complex functional groups, which can interact with biological targets.
Synthesis and Preparation
The synthesis of 1-[4-(4-Chloro-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one likely involves multiple steps, similar to other piperazine derivatives. A common approach would include:
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Formation of the Intermediate: Reaction of piperazine with 4-chloro-3-propoxybenzenesulfonyl chloride to form the intermediate 4-(4-chloro-3-propoxybenzenesulfonyl)piperazine.
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Final Product Formation: The intermediate is then reacted with chloroacetyl chloride under controlled conditions to yield the final product.
Chemical Reactions and Transformations
This compound can undergo various chemical reactions, including:
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Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.
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Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
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Hydrolysis: It can be hydrolyzed to form corresponding acids and amines.
Biological Activity and Potential Applications
While specific biological activity data for 1-[4-(4-Chloro-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is not available, compounds with similar structures have shown potential in pharmaceutical research. For example, piperazine derivatives are known for their affinity towards neurotransmitter receptors, which could suggest applications in pain management or mood regulation.
Comparison with Similar Compounds
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